

## SXC2023 and system xc(-) activation pathway

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An In-depth Technical Guide to System xc(-) and its Activator, SXC2023

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

System xc(-) is a critical cellular amino acid antiporter responsible for the exchange of extracellular L-cystine for intracellular L-glutamate. This process is fundamental to the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant, and plays a significant role in redox homeostasis and, within the central nervous system (CNS), non-vesicular glutamate release. Dysregulation of system xc(-) is implicated in a variety of pathological states, including cancer and numerous neuropsychiatric disorders. Consequently, it has emerged as a compelling therapeutic target. While much research has focused on inhibiting this transporter to induce ferroptosis in cancer cells, the novel small molecule **SXC2023**, developed by Promentis Pharmaceuticals, represents a contrasting approach by activating system xc(-). It is being investigated for its potential to restore glutamatergic balance and mitigate oxidative stress in disorders such as trichotillomania and obsessive-compulsive disorder. This guide provides a comprehensive technical overview of the system xc(-) activation pathway, its pharmacological modulation by agents like **SXC2023**, quantitative data on its modulators, and detailed experimental protocols for its study.

# The System xc(-) Cystine/Glutamate Antiporter Structure and Function



System xc(-) is a heterodimeric amino acid transporter belonging to the heteromeric amino acid transporter (HAT) family.[1] It is composed of two subunits linked by a disulfide bridge:

- A light chain, SLC7A11 (also known as xCT): This is the specific, catalytic subunit with 12 transmembrane domains that mediates the transport activity.[2][3]
- A heavy chain, SLC3A2 (also known as 4F2hc or CD98): This highly glycosylated single-pass transmembrane protein is not unique to system xc(-) and serves to traffic and anchor the SLC7A11 subunit to the plasma membrane.[1][3][4]

The transporter functions as a sodium-independent, electroneutral antiporter, mediating a 1:1 exchange of extracellular L-cystine for intracellular L-glutamate.[1][3]

## **Core Physiological Roles**

The function of system xc(-) is twofold and context-dependent:

- Redox Homeostasis via Glutathione (GSH) Synthesis: Once imported, L-cystine is rapidly reduced to two molecules of L-cysteine. Cysteine is the rate-limiting precursor for the synthesis of the tripeptide antioxidant glutathione (GSH).[4][5][6] By supplying cysteine, system xc(-) is a critical regulator of the cell's antioxidant capacity, protecting against oxidative damage.[1][5]
- Glutamatergic Signaling: In the CNS, the efflux of glutamate from glial cells (astrocytes and microglia) via system xc(-) contributes to the ambient tone of extrasynaptic glutamate.[1][7]
   This non-vesicular release can modulate neuronal activity by acting on extrasynaptic metabotropic glutamate receptors (mGluRs), representing a key mechanism of glia-neuron communication.[1]

## The System xc(-) Activation Pathway

The activity of system xc(-) is primarily regulated at the transcriptional level of its specific subunit, SLC7A11.

### Transcriptional Regulation by NRF2

The most well-characterized pathway for the upregulation of system xc(-) involves the Nuclear factor erythroid 2-related factor 2 (NRF2). Under conditions of oxidative stress or exposure to



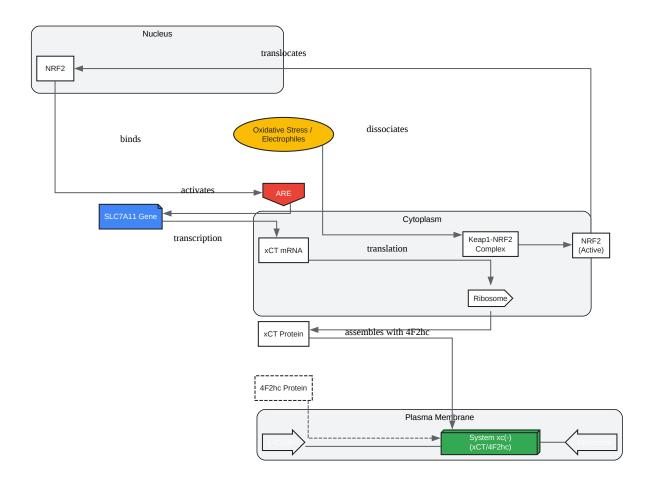




electrophiles, NRF2 is released from its cytosolic inhibitor, Keap1.[4][8] Freed NRF2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of the SLC7A11 gene.[8] This binding event initiates the transcription of SLC7A11, leading to increased synthesis of the xCT protein, greater assembly of the transporter at the plasma membrane, and consequently, enhanced cystine uptake and glutamate release.[1][8] Other stimuli, such as amino acid deprivation and inflammatory mediators like interleukin-1β, have also been shown to upregulate its expression.[1]

## **Signaling Pathway Diagram**





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Caption: The NRF2-mediated activation pathway for system xc(-).



# Pharmacological Modulation of System xc(-) Inhibition and the Induction of Ferroptosis

Inhibition of system xc(-) is a major strategy in cancer research. By blocking cystine uptake, inhibitors deplete intracellular cysteine and subsequently GSH.[4] This compromises the cell's antioxidant defenses, leading to the accumulation of lipid-based reactive oxygen species (ROS) and a specific form of iron-dependent cell death known as ferroptosis.[4][9][10] This makes system xc(-) a prime target for sensitizing cancer cells to chemotherapy and overcoming drug resistance.[11][12][13][14] Common inhibitors include erastin, sulfasalazine (SSZ), and sorafenib.[2]

### **Activation: The Case of SXC2023**

In contrast to inhibition, **SXC2023** is a novel small molecule designed to activate system xc(-). [7]

- Mechanism of Action: SXC2023 engages system xc(-) to address glutamatergic imbalance and oxidative stress.[15][16] By activating the transporter, it aims to modulate the tone of extrasynaptic glutamate and potentially bolster antioxidant capacity, thereby restoring normal neurotransmission in specific brain circuits.[7]
- Therapeutic Rationale: Alterations in glutamate signaling are implicated in the
  pathophysiology of obsessive-compulsive and related disorders.[15] SXC2023 is being
  developed by Promentis Pharmaceuticals to treat conditions such as trichotillomania (hairpulling disorder) by correcting these glutamatergic deficits.[15][17][18]
- Clinical Development: Phase I single and multiple ascending dose studies have been completed, demonstrating that SXC2023 is safe and well-tolerated with a consistent pharmacokinetic profile.[7][16] Phase II trials have been initiated to evaluate its efficacy.[17]
   [18]

## **Quantitative Data Summary**

Quantitative data is essential for comparing the potency of modulators and understanding the clinical application of drugs like **SXC2023**.

Table 1: Clinical Trial Data for SXC2023



Trial Identifier	Phase	Status	Condition	Doses Tested	Number of Participa nts (Approx.)	Referenc e
NCT0330 1298	I	Complete d	Healthy Volunteer s (SAD & Food Effect)	Not specified	48	[7]
NCT03542 435	I	Completed	Healthy Volunteers (MAD)	Not specified	40	[7]
NCT03797 521	II	Ongoing	Trichotillom ania	Placebo, 50 mg/day, 200 mg/day, 800 mg/day	120	[7][17]

| NCT03887429 | II | Ongoing | Non-treatment Seeking Smokers | Placebo, 200 mg/day, 800 mg/day | 24  $\mid \! [7] \! \mid$ 

Table 2: IC<sub>50</sub> Values of Common System xc(-) Inhibitors



Compound	Cell Line	Assay Type	Buffer	IC50 (μM)	Reference
(S)-4- Carboxyphe nylglycine	CCF-STTG- 1 (Glioma)	[¹⁴C]- Cystine Uptake	Na+- containing	26 ± 2	[19]
(S)-4- Carboxyphen ylglycine	CCF-STTG-1 (Glioma)	Glutamate Release	Na+- containing	27 ± 1	[19]
Glutamate	CCF-STTG-1 (Glioma)	[14C]-Cystine Uptake	Na+- containing	83 ± 10	[19]
Sulfasalazine (SAS)	CCF-STTG-1 (Glioma)	[14C]-Cystine Uptake	Na+- containing	258 ± 20	[19]
Sulfasalazine (SAS)	U-87 MG (Glioblastoma )	[ <sup>14</sup> C]-Cystine Uptake	Na+- containing	52 ± 10	[19]
Sanofi Cpd 32	CHO (human xCT)	[³H]- Glutamate Incorporation	Not specified	0.025 - 0.041	[20]

| Sanofi Cpd 32 | EOC 13:31 (mouse) |  $[^3H]$ -Glutamate Incorporation | Not specified | 0.025 - 0.037 | $[^20]$  |

## **Key Experimental Protocols**

Accurate measurement of system xc(-) activity is crucial for research and drug development. Three common methods are detailed below.

# Protocol 1: Measuring Activity via Radiolabeled Cystine Uptake

This method directly quantifies the primary function of the transporter.

Materials:



- Cultured cells expressing system xc(-) (e.g., U-87 MG glioblastoma cells).[19]
- 96-well cell culture plates.
- Earle's Balanced Salt Solution (EBSS) or other appropriate buffer.
- L-[14C]-cystine stock solution.
- Unlabeled L-cystine.
- Test compounds (inhibitors/activators).
- Cell lysis buffer.
- Scintillation counter and plates.
- Procedure:
  - Seed cells in 96-well plates and grow to confluence.[19]
  - On the day of the experiment, wash the cells with pre-warmed (37°C) EBSS.
  - Initiate the transport by adding EBSS containing a mixture of unlabeled L-cystine (e.g., 80 μM) and L-[14C]-cystine, with or without the test compound.[19]
  - Incubate for a short, linear-range period (e.g., 2-15 minutes) at 37°C.[19]
  - Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.
  - Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
  - Normalize radioactivity counts to protein content in each well to determine specific uptake.

# Protocol 2: Measuring Activity via Glutamate Release (HTS Compatible)

This assay measures the counter-transport function and is highly adaptable for high-throughput screening (HTS).



#### Materials:

- Cultured cells in 384-well plates.
- EBSS or other appropriate buffer.
- L-cystine.
- Test compounds.
- Glutamate detection reagent mix: Glutamate Oxidase, Horseradish Peroxidase (HRP),
   and a fluorescent probe like Amplex UltraRed in Tris buffer.[19]
- Fluorescence plate reader.

#### Procedure:

- Seed cells in 384-well plates and grow to confluence.
- Wash cells with pre-warmed (37°C) EBSS.
- Add EBSS containing L-cystine (e.g., 80 μM) and the test compounds.
- Incubate for a period sufficient to allow glutamate accumulation (e.g., 2 hours) at 37°C.[19]
- To measure the released glutamate, add the glutamate detection reagent mix to each well.
- Incubate to allow the enzymatic reaction to proceed. Glutamate oxidase converts
  glutamate to α-ketoglutarate and H<sub>2</sub>O<sub>2</sub>, which is then used by HRP to oxidize the probe,
  generating a fluorescent signal.
- Measure fluorescence (e.g., excitation 530 nm, emission 590 nm) and calculate activity relative to controls.[19]

# Protocol 3: Measuring Activity via Reversed [³H]-Glutamate Transport



This method validates activity by measuring the transporter's reverse function and is excellent for distinguishing system xc(-) from sodium-dependent glutamate transporters (EAATs).[21]

#### Materials:

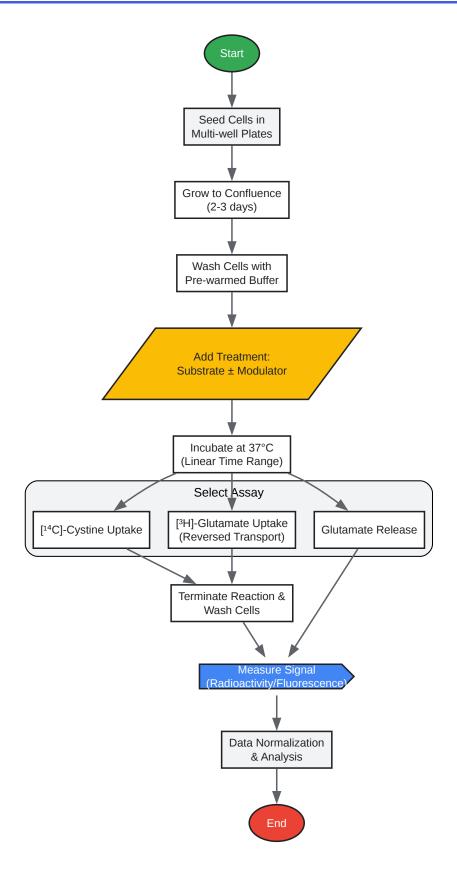
- Cultured cells, primary astrocytes, or synaptosomes.[21]
- Sodium-containing buffer (e.g., Krebs-HEPES).
- Sodium-free buffer (replacing NaCl with choline chloride or LiCl).
- [3H]-L-glutamate.
- Selective inhibitors (e.g., sulfasalazine for system xc(-), TBOA for EAATs).

#### Procedure:

- Prepare cell or tissue samples.
- Perform uptake assays in parallel using both sodium-containing and sodium-free buffers.
- Initiate uptake by adding the respective buffer containing [<sup>3</sup>H]-L-glutamate, with or without selective inhibitors.
- Incubate for a defined period at 37°C.
- Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
- Measure the radioactivity trapped on the filters using a scintillation counter.
- System xc(-) activity is defined as the uptake measured in the sodium-free buffer, which is sensitive to system xc(-) inhibitors but not EAAT inhibitors.[22][23]

## **Experimental Workflow Diagram**





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Caption: A generalized workflow for measuring system xc(-) activity.

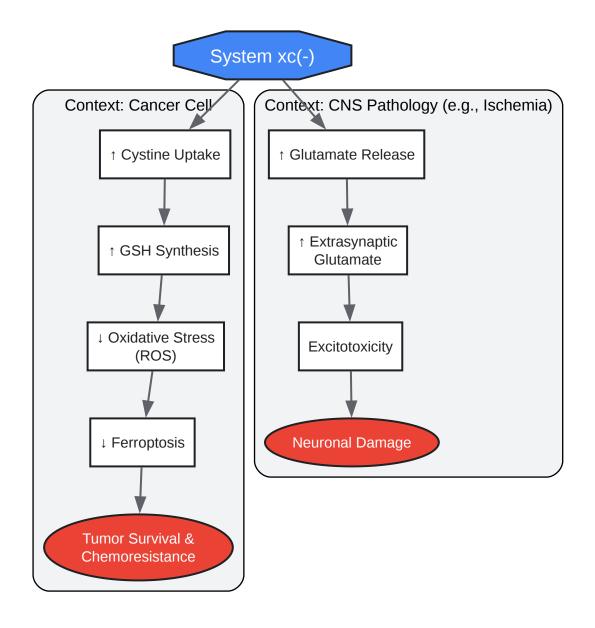


## The Dichotomous Role of System xc(-) in Disease

The function of system xc(-) can be beneficial or detrimental depending on the cellular context, making it a complex but promising therapeutic target.

- In Cancer: Cancer cells, particularly gliomas, upregulate system xc(-) to meet their high
  demand for antioxidants.[14] This increased GSH synthesis protects them from high levels of
  intrinsic oxidative stress and confers resistance to chemotherapy and radiation.[12][13][14]
  The associated glutamate release can also promote tumor growth by inducing excitotoxic
  death in surrounding healthy neurons.[14] Therefore, inhibiting system xc(-) is a rational anticancer strategy.
- In the CNS: The role is more nuanced. While system xc(-) is vital for GSH production in glial cells to protect neurons from oxidative stress, its over-activation can lead to excessive extracellular glutamate.[1][5] In conditions where glutamate clearance by other transporters (EAATs) is impaired, such as in cerebral ischemia or some neurodegenerative diseases, this can lead to excitotoxicity and neuronal damage.[7][24] Conversely, in psychiatric conditions thought to involve glutamatergic hypofunction, activating system xc(-) with a drug like SXC2023 may be a viable therapeutic approach to restore balance.[15]





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Caption: The context-dependent roles of system xc(-) in cancer and CNS pathology.

### **Conclusion and Future Directions**

System xc(-) is a multifaceted transporter that stands at the crossroads of cellular metabolism, redox control, and neurotransmission. Its dual role in health and disease presents both challenges and significant therapeutic opportunities. While inhibitors are being robustly explored as anti-cancer agents that leverage ferroptosis, activators like **SXC2023** are forging a new path for the treatment of neuropsychiatric disorders by aiming to normalize glutamate signaling. The continued development of specific and potent modulators, guided by the robust



experimental protocols outlined here, will be critical to fully realizing the therapeutic potential of targeting this unique antiporter. Future research should focus on elucidating the precise downstream effects of system xc(-) activation in different brain regions and patient populations to optimize treatment strategies and minimize potential off-target effects.

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